Compound Description: This compound serves as a central structure in a study exploring novel N-(3-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-yl)phenyl)benzamide and sulfonamide derivatives. [] Researchers synthesized various derivatives of this compound and evaluated their antimicrobial activity. [] The study revealed that these derivatives generally exhibited good to moderate antimicrobial properties. []
Relevance: This compound shares a core [, , ]triazolo[4,3-b]pyridazine scaffold with the main compound, N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(methylthio)benzamide. Additionally, both compounds feature a benzamide substituent attached to the triazolopyridazine core, although the point of attachment and the presence of other substituents differ.
Compound Description: Similar to the previous compound, this sulfonamide derivative was synthesized and investigated for its antimicrobial activity alongside other N-(3-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-yl)phenyl)benzamide derivatives. [] This research aimed to assess the impact of structural modifications on antimicrobial potency within this class of compounds. []
Relevance: This compound, like N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(methylthio)benzamide, contains the [, , ]triazolo[4,3-b]pyridazine moiety. The key difference lies in the replacement of the benzamide group in the main compound with a sulfonamide group in this related compound. Despite this difference, their shared core structure and concurrent investigation in the same study highlight their close relationship.
Relevance: SGX523 exhibits a notable structural similarity to N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(methylthio)benzamide, with both sharing the [, , ]triazolo[4,3-b]pyridazine core. They also both feature a sulfur atom linked to this core, albeit with different substituents attached to the sulfur.
Compound Description: M11 is a key metabolite of SGX523, formed through aldehyde oxidase (AO) metabolism. [] This metabolite demonstrates significantly lower solubility compared to SGX523. [] Research suggests that M11's poor solubility may be implicated in the obstructive nephropathy observed during SGX523 clinical trials. []
Relevance: M11 retains the [, , ]triazolo[4,3-b]pyridazine core and the sulfur linkage found in both SGX523 and the main compound, N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(methylthio)benzamide. The structural similarities between these compounds, particularly the shared core and sulfur linkage, highlight their relationship within this chemical series.
Compound Description: L-838,417 is a compound recognized for its functional selectivity towards specific non-α1 GABAA receptors. [] This selectivity is particularly significant in the context of benzodiazepine research, as it suggests L-838,417 might provide anxiolytic effects without the sedative side effects often associated with benzodiazepines that act on α1 GABAA receptors. []
Relevance: L-838,417 shares the [, , ]triazolo[4,3-b]pyridazine core structure with N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(methylthio)benzamide.
Compound Description: This compound is identified as an inhibitor of the first domain of human bromodomain BRD4. [] Although its specific mechanism of action and potential therapeutic applications are not elaborated on in the provided abstract, its interaction with BRD4 suggests potential relevance in areas where BRD4 activity is implicated, such as cancer and inflammatory diseases.
Relevance: This compound shares the [, , ]triazolo[4,3-b]pyridazine core structure with N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(methylthio)benzamide.
Compound Description: This compound is identified as an inhibitor of c-Met kinase. [] The compound's interaction with c-Met kinase suggests potential applications in cancer therapy, given c-Met's role in tumor growth and metastasis.
Relevance: This compound shares the [, , ]triazolo[4,3-b]pyridazine core structure with N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(methylthio)benzamide.
Relevance: Compound 1 shares the [, , ]triazolo[4,3-b]pyridazine core structure with N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(methylthio)benzamide.
Compound Description: Developed as a potential alternative to mitigate the bioactivation observed with Compound 1, Compound 2 aimed to shift the metabolic pathway by introducing a metabolic soft spot in the form of a naphthyridine ring alkoxy substituent. [] While the primary metabolic transformation did occur at this intended site, Compound 2 still exhibited glutathione conjugation and high covalent binding to proteins, albeit to a lesser extent than Compound 1. []
Relevance: Compound 2 shares the [, , ]triazolo[4,3-b]pyridazine core structure with N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(methylthio)benzamide.
Overview
3-(methylsulfanyl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide is a complex organic compound that belongs to a class of molecules known for their potential therapeutic applications. This compound features a unique combination of a benzamide structure with a methylsulfanyl group and a triazolo-pyridazine moiety, which may contribute to its biological activity. The compound's intricate structure suggests it could be an inhibitor of specific biological pathways, particularly in the context of disease mechanisms involving protein kinases.
Source
The compound is referenced in various patent documents and chemical databases, indicating its relevance in pharmaceutical research and development. Notably, patents related to this compound have been filed, highlighting its potential as an inhibitor of the p38 mitogen-activated protein kinase, which is implicated in various inflammatory processes and diseases.
Classification
This compound can be classified under several categories:
Chemical Class: Benzamide derivatives
Functional Groups: Contains a methylsulfanyl group and a triazole ring
Potential Therapeutic Class: Protein kinase inhibitors
Synthesis Analysis
Methods
The synthesis of 3-(methylsulfanyl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide typically involves multiple synthetic steps that integrate various chemical reactions. The general approach includes:
Formation of the Triazolo-Pyridazine Moiety: This may involve cyclization reactions starting from suitable precursors containing pyridazine and triazole functionalities.
Attachment of the Benzamide Group: This is usually achieved via acylation methods where the benzoyl chloride reacts with an amine derivative.
Introduction of the Methylsulfanyl Group: This can be accomplished through methylation reactions using methyl sulfide or other methylating agents.
Technical Details
The synthesis may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.
Molecular Structure Analysis
Data
The molecular formula for this compound is C15H19N5S, indicating it contains 15 carbon atoms, 19 hydrogen atoms, 5 nitrogen atoms, and 1 sulfur atom. The molecular weight is approximately 305.41 g/mol.
Chemical Reactions Analysis
Reactions
The compound can participate in various chemical reactions due to its functional groups:
Acylation Reactions: The amine group can react with acid chlorides to form amides.
Nucleophilic Substitution: The sulfur atom may engage in nucleophilic substitution reactions with electrophiles.
Cyclization Reactions: The triazole ring can undergo further cyclization or functionalization depending on the substituents present.
Technical Details
Reactions involving this compound should be optimized for yield and selectivity. Typical solvents might include dimethyl sulfoxide or dichloromethane depending on the reaction type.
Mechanism of Action
Process
The mechanism of action for 3-(methylsulfanyl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide is likely centered around its interaction with specific protein targets within cellular pathways:
Inhibition of Protein Kinases: By binding to the active site or allosteric sites on protein kinases such as p38 mitogen-activated protein kinase, this compound may disrupt signaling pathways involved in inflammation and cell proliferation.
Modulation of Cellular Responses: Through its action on these kinases, it may alter downstream signaling cascades that regulate cell survival and apoptosis.
Data
Experimental data from biological assays would be necessary to validate its efficacy as an inhibitor and elucidate its precise mechanism.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically appears as a white to off-white solid.
Solubility: Soluble in organic solvents like dimethyl sulfoxide and sparingly soluble in water.
Chemical Properties
Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
Reactivity: May react with strong acids or bases during handling or storage.
Relevant analytical techniques like high-performance liquid chromatography can be used to assess purity and stability over time.
Applications
Scientific Uses
3-(methylsulfanyl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide holds promise in several scientific domains:
Pharmaceutical Development: As a potential drug candidate for treating inflammatory diseases by inhibiting specific kinases involved in inflammatory responses.
Research Tool: Utilized in biochemical studies to explore kinase pathways and their role in disease mechanisms.
Biological Assays: Can serve as a reference compound in assays designed to evaluate kinase activity or inhibitor screening.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.